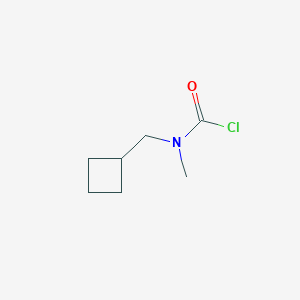![molecular formula C20H23F3N4O3 B2957238 1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097863-86-8](/img/structure/B2957238.png)
1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic molecule. This compound comprises an indole moiety, a piperidine ring, and an imidazolidine-2,4-dione core, with a trifluoroethyl substituent. These structural features contribute to its unique chemical and biological properties, making it relevant in various scientific disciplines.
Mechanism of Action
Target of Action
For example, indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Again, without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Indole derivatives can affect a wide range of pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. Compounds containing indole and imidazole rings are generally well-absorbed due to their aromatic nature and ability to form hydrogen bonds .
Biochemical Analysis
Biochemical Properties
1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can alter signaling pathways and affect cellular functions.
Cellular Effects
The compound This compound influences various types of cells and cellular processes. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression patterns . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their activity. Additionally, the compound can influence gene expression by interacting with DNA or RNA, thereby modulating transcription and translation processes.
Temporal Effects in Laboratory Settings
The effects of This compound change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This can affect overall cellular metabolism and energy balance.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps:
Indole Preparation: : The starting material is an indole derivative which can be synthesized via Fischer indole synthesis.
Piperidine Introduction: : The indole derivative undergoes alkylation with a piperidine-4-yl group under basic conditions.
Imidazolidine Ring Formation: : The resulting intermediate reacts with an imidazolidine-2,4-dione precursor in the presence of a strong base, facilitating the ring formation.
Trifluoroethyl Substitution: : Finally, the compound is functionalized with a trifluoroethyl group using appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production might scale up these methods using continuous flow reactors and optimized catalysts to enhance yield and purity while reducing reaction times and byproducts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the indole and piperidine moieties.
Reduction: : Reduction of certain functional groups could be possible, altering its chemical structure and properties.
Substitution: : The trifluoroethyl group can be a site for nucleophilic substitution, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in dry ether.
Substitution: : Alkyl halides or sulfonates in the presence of strong nucleophiles.
Major Products
The reactions generally yield modified versions of the parent compound, often enhancing or altering its biological activity.
Scientific Research Applications
Chemistry
Catalysis: : Its unique structure might enable novel catalytic properties.
Organic Synthesis: : Serves as a building block for more complex molecules.
Biology
Enzyme Inhibition: : Potential as an enzyme inhibitor in various biochemical pathways.
Molecular Probes: : Used in studying binding sites and mechanisms in biological systems.
Medicine
Pharmacology: : Potential therapeutic agent due to its interaction with specific molecular targets.
Diagnostics: : May serve as a diagnostic tool in certain imaging techniques.
Industry
Material Science: : Could be used in the development of new materials with specific properties.
Chemical Engineering: : A precursor in the manufacture of more complex industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
**1-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione: Lacks the trifluoroethyl group, resulting in different chemical properties.
**1-{1-[2-(1H-indol-1-yl)-2-oxoethyl]piperidin-4-yl}-3-ethylimidazolidine-2,4-dione: Contains an indole instead of a dihydroindole moiety.
Uniqueness
The trifluoroethyl group and the dihydroindole moiety in 1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione impart unique physicochemical properties, enhancing its reactivity and potential biological activity compared to similar compounds.
This compound's multifaceted potential across various scientific fields makes it a subject of ongoing research and industrial interest.
Properties
IUPAC Name |
1-[1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O3/c21-20(22,23)13-27-18(29)12-26(19(27)30)15-6-8-24(9-7-15)11-17(28)25-10-5-14-3-1-2-4-16(14)25/h1-4,15H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULMOSKIMWTDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
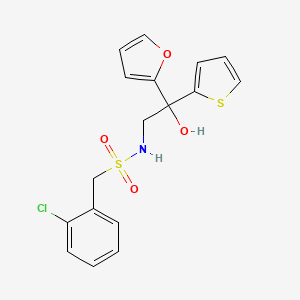
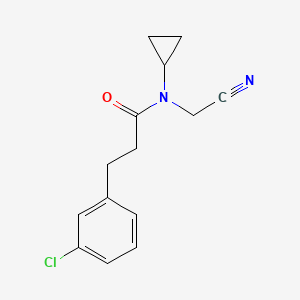
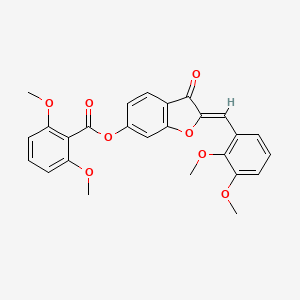
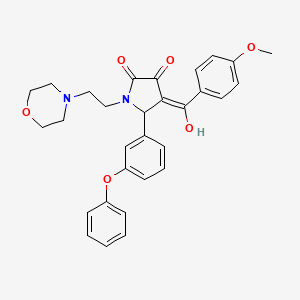
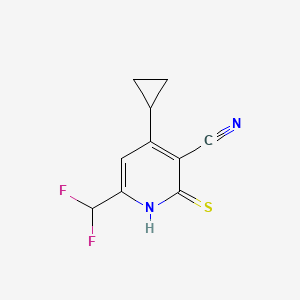

![2-{[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2957163.png)
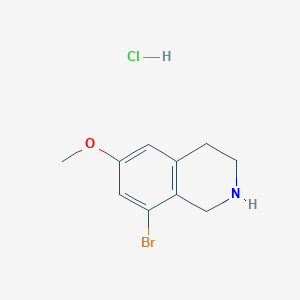
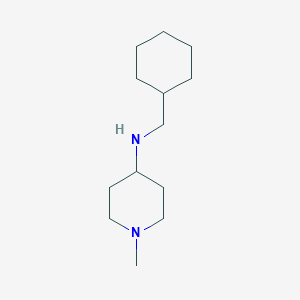
![N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2957169.png)
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2957171.png)

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2957176.png)
